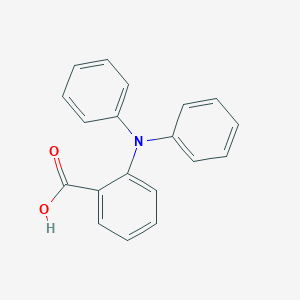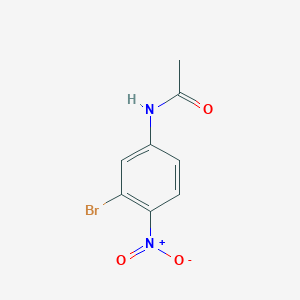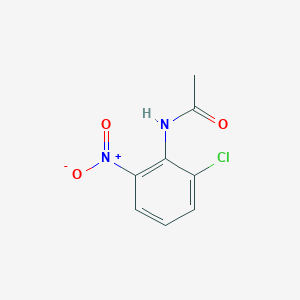![molecular formula C18H13BrO3S B189172 [4-(4-Bromophenyl)phenyl] benzenesulfonate CAS No. 58743-85-4](/img/structure/B189172.png)
[4-(4-Bromophenyl)phenyl] benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Bromophenyl)phenyl] benzenesulfonate (BPB) is a chemical compound that has been widely used in scientific research as a fluorescent labeling reagent. It is a sulfonated derivative of stilbene and has a unique structure that makes it an excellent probe for studying various biological processes.
Mécanisme D'action
The mechanism of action of [4-(4-Bromophenyl)phenyl] benzenesulfonate is based on its ability to form a covalent bond with amino groups in proteins and other biomolecules. The reaction occurs through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the [4-(4-Bromophenyl)phenyl] benzenesulfonate molecule. The resulting adduct is stable and can be detected by fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
[4-(4-Bromophenyl)phenyl] benzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, its covalent labeling mechanism can alter the function of proteins and other biomolecules, and researchers should be aware of this potential effect when interpreting their results.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(4-Bromophenyl)phenyl] benzenesulfonate is its high labeling efficiency and specificity. It can label proteins and other biomolecules with high precision, and its fluorescence properties allow for easy detection and imaging. However, [4-(4-Bromophenyl)phenyl] benzenesulfonate has limitations in terms of its chemical stability and photostability. It can degrade over time, and its fluorescence signal can fade under prolonged exposure to light.
Orientations Futures
There are several future directions for [4-(4-Bromophenyl)phenyl] benzenesulfonate research. One area of interest is the development of new [4-(4-Bromophenyl)phenyl] benzenesulfonate derivatives with improved chemical and photostability. Another direction is the application of [4-(4-Bromophenyl)phenyl] benzenesulfonate in live-cell imaging, where its fluorescence properties can be used to study dynamic cellular processes in real-time. Additionally, [4-(4-Bromophenyl)phenyl] benzenesulfonate can be used in combination with other labeling reagents to study complex biological systems and interactions.
Méthodes De Synthèse
[4-(4-Bromophenyl)phenyl] benzenesulfonate can be synthesized by reacting 4-bromobenzophenone with sodium benzenesulfonate in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The yield of the reaction is typically around 70-80%, and the purity of the product can be increased by recrystallization.
Applications De Recherche Scientifique
[4-(4-Bromophenyl)phenyl] benzenesulfonate has been extensively used as a fluorescent labeling reagent in various biological studies. It can be used to label proteins, lipids, and nucleic acids, and its fluorescence properties make it an excellent tool for studying the localization and dynamics of these molecules in cells and tissues. [4-(4-Bromophenyl)phenyl] benzenesulfonate has also been used to study the interactions between proteins and other biomolecules, such as DNA and RNA.
Propriétés
Numéro CAS |
58743-85-4 |
|---|---|
Nom du produit |
[4-(4-Bromophenyl)phenyl] benzenesulfonate |
Formule moléculaire |
C18H13BrO3S |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
[4-(4-bromophenyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H13BrO3S/c19-16-10-6-14(7-11-16)15-8-12-17(13-9-15)22-23(20,21)18-4-2-1-3-5-18/h1-13H |
Clé InChI |
WCZHJYJCMMUNDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Autres numéros CAS |
58743-85-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



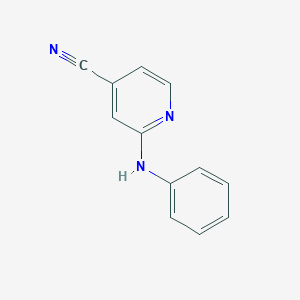

![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
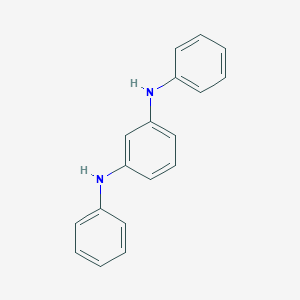
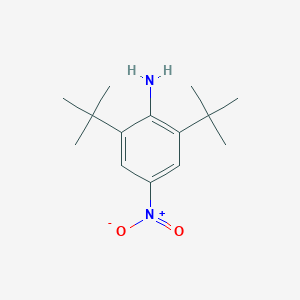
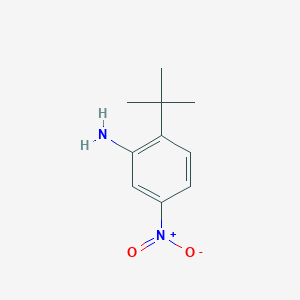
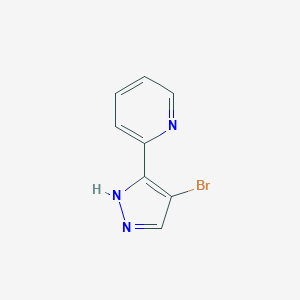
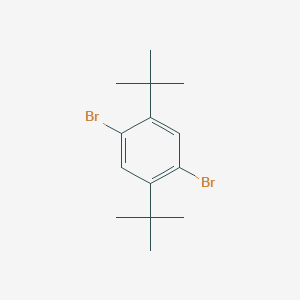
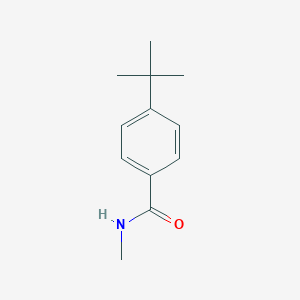
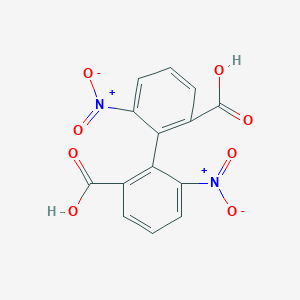
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
